molecular formula C14H22N2O3S B4928450 N~1~-isopropyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

N~1~-isopropyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No. B4928450
M. Wt: 298.40 g/mol
InChI Key: XPMMLNFXMNKMCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N1-isopropyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide" often involves complex chemical reactions and methodologies. For instance, the synthesis of prodrugs of N‐[4‐(benzoylamino)phenylsulfonyl]glycine, which shares some structural similarities, involved esterification and evaluation in various buffers and biological tissues to enhance ocular uptake (Sunkara et al., 2000). Another relevant synthesis involved the creation of oligomers by free radical polymerization, which were then used to form peptide conjugates through carboxyl-end-protected forms of amino acids (Bulmus et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to "N1-isopropyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide" is crucial for understanding their chemical behavior and potential applications. For instance, the structural analysis of thermally responsive polymeric micelles, which include similar isopropyl and glycinate components, provided insights into their thermosensitivity and micellization behavior in aqueous solutions (Zhang et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite diverse, depending on the functional groups and overall molecular structure. For example, the study of guanidinium-functionalized polymer electrolytes through fluorophenyl-amine reactions highlighted the precise control over cation functionality and the direct connection of functional groups into stable molecular frameworks (Kim et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the practical applications of these compounds. The synthesis and conformational study of β-hydroxy sulfones, which are bioisosteres of certain metabolites, involved analysis of their conformation from vicinal coupling constants and molecular mechanics, illustrating the importance of polar interactions and intramolecular hydrogen bonding in determining physical properties (Alvarez-Ibarra et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are critical for understanding the versatility and applications of these compounds. For instance, the development of visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides from bromomethyl phenyl sulfone derivatives provided a mild and efficient method to access various (phenylsulfonyl)methylated compounds, showcasing the chemical reactivity and potential for functionalization (Liu & Li, 2016).

properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-12(2)15-14(17)11-16(20(3,18)19)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMLNFXMNKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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